molecular formula C15H11NO B1311300 4'-Cyano-2-phenylacetophenone CAS No. 60694-99-7

4'-Cyano-2-phenylacetophenone

Cat. No.: B1311300
CAS No.: 60694-99-7
M. Wt: 221.25 g/mol
InChI Key: AFMLJSCAQOSMIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4’-Cyano-2-phenylacetophenone can be achieved through several synthetic routes. One common method involves the reaction of phenylacetaldehyde with benzonitrile in the presence of a base such as sodium hydride. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of 4’-Cyano-2-phenylacetophenone often employs the Fries rearrangement of phenyl acetate derivatives. This method involves the use of aluminum chloride as a catalyst and proceeds through the formation of an acylium ion intermediate. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4’-Cyano-2-phenylacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

4’-Cyano-2-phenylacetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Cyano-2-phenylacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in various biochemical processes. It can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4’-Cyano-2-phenylacetophenone can be compared with other similar compounds such as:

    4’-Cyanoacetophenone: Similar structure but lacks the phenylacetyl group.

    2-Phenylacetophenone: Lacks the cyano group but has a similar phenylacetyl structure.

    4’-Methoxy-2-phenylacetophenone: Contains a methoxy group instead of a cyano group.

Uniqueness: The presence of both the cyano and phenylacetyl groups in 4’-Cyano-2-phenylacetophenone makes it a versatile intermediate with unique reactivity and applications in various fields .

Properties

IUPAC Name

4-(2-phenylacetyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c16-11-13-6-8-14(9-7-13)15(17)10-12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMLJSCAQOSMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444748
Record name 4'-CYANO-2-PHENYLACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60694-99-7
Record name 4'-CYANO-2-PHENYLACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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